![molecular formula C15H18FN5O B3011589 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine CAS No. 2380077-39-2](/img/structure/B3011589.png)
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, commonly known as ETP-46464, is a novel small molecule inhibitor that has attracted significant interest in the scientific community due to its potential therapeutic applications. ETP-46464 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
作用機序
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, work by blocking the activity of the 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine enzyme, which is involved in DNA repair mechanisms. By inhibiting 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, ETP-46464 prevents cancer cells from repairing DNA damage, leading to cell death. ETP-46464 has also been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage caused by these treatments.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, with an IC50 value of 0.4 nM. ETP-46464 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, ETP-46464 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using ETP-46464 in lab experiments is its potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, which makes it a useful tool for studying DNA repair mechanisms. However, one limitation of using ETP-46464 is its high cost, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the research and development of ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 and other 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, as well as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitor therapy. Finally, there is interest in the development of second-generation 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors that have improved efficacy and reduced toxicity compared to current inhibitors, such as ETP-46464.
合成法
The synthesis of ETP-46464 is a multi-step process that involves the coupling of two key intermediates, 2-chloro-5-fluoropyrimidine and 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The reaction is carried out in the presence of a palladium catalyst and a base, under carefully controlled conditions. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
ETP-46464 has been extensively studied for its potential therapeutic applications in cancer treatment. 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, have been shown to selectively target cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. ETP-46464 has been shown to be effective in preclinical studies against a range of tumor types, including breast, ovarian, and lung cancers.
特性
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMFQQHFQRZRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。